Product packaging for Fmoc-D-|A-Homoselenomethionine(Cat. No.:)

Fmoc-D-|A-Homoselenomethionine

Cat. No.: B14813170
M. Wt: 432.4 g/mol
InChI Key: UURRJGRFQWUBPG-AWEZNQCLSA-N
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Description

Significance of Non-Canonical Amino Acids in Chemical Biology Research

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for a variety of applications in chemical biology and drug discovery. nih.govyoutube.com By moving beyond the limitations of the 20 genetically encoded amino acids, researchers can introduce novel chemical functionalities, probes, and structural constraints into polypeptides. This allows for the creation of proteins with enhanced stability, novel catalytic activities, and unique binding properties. anaspec.comsigmaaldrich.com

The use of ncAAs is instrumental in studying protein function within living cells. By incorporating an unnatural amino acid with a specific "handle," scientists can monitor protein interactions, track their location within a cell, or manipulate their function in real-time. nih.gov Furthermore, in the realm of therapeutics, peptides constructed with ncAAs can exhibit improved pharmacological properties. For instance, incorporating D-amino acids can render a peptide resistant to degradation by naturally occurring proteases, thereby increasing its bioavailability and therapeutic window. youtube.com This approach has been pivotal in developing more robust and effective peptide-based drugs.

The Unique Role of Selenium-Containing Amino Acids in Biochemical and Structural Studies

Selenium is an essential trace element that plays a critical role in various biological processes, primarily through its incorporation into proteins as the 21st amino acid, selenocysteine (B57510). chemscene.comnih.gov Selenocysteine is structurally similar to cysteine, but with a selenium atom replacing the sulfur atom. cam.ac.uk This substitution imparts unique chemical properties, as the selenol group of selenocysteine is more nucleophilic and has a lower pKa than the thiol group of cysteine, making it a more potent catalyst in redox reactions at physiological pH. nih.gov

The introduction of selenium-containing amino acids, such as selenomethionine (B1662878) and its analogs, into proteins is a valuable tool for structural biology. sigmaaldrich.com The selenium atom, being heavier than sulfur, provides a strong anomalous signal in X-ray crystallography, which can significantly aid in solving the phase problem and determining the three-dimensional structure of proteins.

From a biochemical standpoint, selenium-containing amino acids serve as powerful probes. Their unique spectroscopic properties allow for their use in Nuclear Magnetic Resonance (NMR) studies to investigate protein dynamics and interactions. chemscene.com Moreover, the distinct reactivity of selenoethers and diselenides compared to their sulfur counterparts can be exploited to study mechanisms of oxidative stress and antioxidant defense. nih.gov

Overview of Fmoc Protecting Group Strategy in Peptide Synthesis and its Advantages for Unnatural Amino Acids

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence. sigmaaldrich.compeptide.com A key element of SPPS is the use of protecting groups to prevent unwanted side reactions at the N-terminus of the growing peptide chain. The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used N-terminal protecting groups in SPPS. acs.orgnih.gov

The Fmoc strategy is favored for its mild deprotection conditions. nih.gov The Fmoc group is stable to acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). youtube.comorganic-chemistry.org This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the Fmoc removal steps and are only cleaved at the final stage of synthesis when the peptide is released from the solid support. nih.govwikipedia.org

The mild conditions of the Fmoc protocol are particularly advantageous for the synthesis of peptides containing sensitive or unnatural amino acids. peptide.comwuxiapptec.com Harsher deprotection methods, such as those used in the alternative Boc (tert-butyloxycarbonyl) strategy, can sometimes lead to the degradation of delicate functionalities present in complex ncAAs. nih.gov The compatibility of Fmoc chemistry with a wide range of solvents and coupling reagents, along with its suitability for automation, has made it the method of choice for synthesizing complex peptides, including those containing selenomethionine analogs and other unnatural building blocks. acs.orgwuxiapptec.com

Data Tables

Table 1: Comparison of Canonical Amino Acids and Their Seleno-Analogs

Amino AcidStructure of Side ChainKey PropertySeleno-AnalogStructure of Side ChainKey Property of Seleno-Analog
Cysteine-CH₂-SHForms disulfide bondsSelenocysteine-CH₂-SeHForms diselenide bonds; more nucleophilic
Methionine-CH₂-CH₂-S-CH₃Thioether side chainSelenomethionine-CH₂-CH₂-Se-CH₃Selenoether; useful for X-ray crystallography

Table 2: Overview of Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationChemical StructureCleavage ConditionKey Advantage
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O₂-Mild base (e.g., Piperidine)Mild deprotection allows for synthesis of sensitive peptides
tert-ButyloxycarbonylBoc(CH₃)₃COCO-Strong acid (e.g., TFA)Historically significant; useful for specific applications
BenzylBzlC₆H₅CH₂-Strong acid (HF) or hydrogenolysisOften used for side-chain protection

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4Se B14813170 Fmoc-D-|A-Homoselenomethionine

Properties

Molecular Formula

C21H23NO4Se

Molecular Weight

432.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylselanylpentanoic acid

InChI

InChI=1S/C21H23NO4Se/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1

InChI Key

UURRJGRFQWUBPG-AWEZNQCLSA-N

Isomeric SMILES

C[Se]CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C[Se]CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies for Fmoc D Homoselenomethionine

Stereoselective Synthesis of D-Amino Acid Precursors

A critical challenge in the synthesis of Fmoc-D-Homoselenomethionine lies in the establishment of the D-stereocenter of the homoselenomethionine core. This is typically achieved through asymmetric synthesis, where chirality is introduced and controlled throughout the reaction sequence.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of D-amino acids like D-homoselenomethionine, chiral auxiliaries derived from readily available natural sources such as amino acids or terpenes are frequently employed. researchgate.netscielo.org.mx

One common strategy involves the use of oxazolidinone auxiliaries, such as those developed by Evans. researchgate.netnih.gov In this approach, the chiral auxiliary is acylated, and the resulting N-acyl oxazolidinone is enolized and then alkylated. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. researchgate.net For D-amino acid synthesis, the L-phenylalanine-derived or (4S,5R)-4-methyl-5-phenyloxazolidinone auxiliaries are often utilized. The subsequent cleavage of the auxiliary yields the desired D-amino acid.

Pseudoephedrine can also serve as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity due to the directing effect of the methyl group on the pseudoephedrine scaffold. wikipedia.org

Asymmetric catalysis offers an alternative, more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product. georgiasouthern.eduyoutube.com Phase-transfer catalysis using chiral catalysts, such as cinchona alkaloid derivatives, can be employed for the asymmetric alkylation of glycine (B1666218) Schiff base esters. By selecting the appropriate enantiomer of the catalyst, either the D- or L-amino acid can be selectively synthesized. Rhodium- or copper-based chiral catalysts are also used for the asymmetric amination of diazo esters, providing a direct route to chiral amino acids. georgiasouthern.edu The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity for the D-isomer. wikipedia.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationAdvantagesDisadvantages
Evans' OxazolidinonesAsymmetric alkylations, aldol (B89426) reactions researchgate.netnih.govHigh diastereoselectivity, reliable, well-established methods researchgate.netRequires stoichiometric use, removal step needed researchgate.net
PseudoephedrineAsymmetric alkylation of amides wikipedia.orgInexpensive, can be recovered, high diastereoselectivity wikipedia.orgRequires stoichiometric use, removal step needed wikipedia.org
SAMP/RAMPAsymmetric alkylation of hydrazonesHigh enantioselectivity, broad substrate scopeRequires stoichiometric use, removal step can be harsh
tert-ButanesulfinamideSynthesis of chiral amines and imines acs.orgnih.govmdpi.comBroad applicability, stable auxiliary, easily removed acs.orgRequires stoichiometric use acs.org

Diastereoselective alkylation is a powerful method for constructing chiral amino acid derivatives. acs.orgacs.org This approach typically involves the alkylation of a chiral enolate equivalent of glycine or a higher amino acid. acs.org The pre-existing chirality in the molecule directs the approach of the alkylating agent, resulting in the preferential formation of one diastereomer.

A widely used method is the alkylation of a chiral glycine enolate synthon, where the glycine is derivatized with a chiral auxiliary. acs.org For instance, a nickel(II)-complex of a Schiff base formed between glycine and a chiral ligand can be deprotonated and alkylated with high diastereoselectivity. The choice of the chiral ligand determines the stereochemical outcome. To synthesize D-homoselenomethionine, an electrophile containing the selenomethyl ethyl group would be used as the alkylating agent.

Another effective strategy employs sulfinimines, such as those derived from tert-butanesulfinamide. acs.orgnih.gov A chiral N-tert-butanesulfinyl imine can be reacted with a variety of nucleophiles, or its corresponding enolate can be alkylated. The sulfinyl group effectively shields one face of the molecule, leading to high diastereoselectivity. nih.govmdpi.com For the synthesis of D-homoselenomethionine, a suitable strategy would involve the alkylation of a chiral sulfinamide-derived enolate. acs.org

Table 2: Key Features of Diastereoselective Alkylation Methods

MethodChiral SourceTypical Diastereomeric ExcessKey Considerations
Evans' Oxazolidinone AlkylationChiral oxazolidinone auxiliary researchgate.net>95%Requires strong base for enolate formation and cryogenic temperatures. researchgate.net
Schöllkopf Bis-Lactim Ether MethodChiral bis-lactim ether>90%Alkylation occurs from the less hindered face.
tert-Butanesulfinamide AlkylationChiral tert-butanesulfinamide acs.org>90%Versatile for both D- and L-amino acid synthesis by choosing the appropriate sulfinamide enantiomer. acs.org

Fmoc-Based Solid-Phase Peptide Synthesis Strategy for Homoselenomethionine Analogs

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. nih.govbachem.com The Fmoc/tBu strategy is the most commonly used approach due to its mild deprotection conditions. nih.govspringernature.com

The success of Fmoc-based SPPS relies on the orthogonality of the protecting groups, meaning that the Nα-Fmoc group can be removed without affecting the side-chain protecting groups or the linker to the solid support. nih.gov The Fmoc group is base-labile, typically removed by piperidine (B6355638), while side-chain protecting groups are acid-labile, removed at the end of the synthesis with trifluoroacetic acid (TFA). nih.govuci.edu

The selenium moiety in homoselenomethionine, a selenol ether, is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). rsc.orgnih.gov However, the selenium atom can be susceptible to oxidation. Therefore, it is crucial to use degassed solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation to the corresponding selenoxide or selenone.

The choice of protecting group for the selenium atom itself is a critical consideration, although for selenomethionine (B1662878) and its homo-analogue, the selenium is often left unprotected as the selenoether is relatively stable. nih.govmdpi.com If protection were necessary, the protecting group would need to be stable to piperidine but removable by TFA. Benzyl-type protecting groups have been used for selenocysteine (B57510) but are less common for selenomethionine. nih.govmdpi.com The compatibility of the Fmoc group with the unprotected selenium side chain is a key advantage, simplifying the synthetic strategy. nih.govresearchgate.net

The incorporation of Fmoc-D-Homoselenomethionine into a growing peptide chain follows standard SPPS protocols, but with some specific considerations to ensure high yield and purity. bachem.comresearchgate.net

Coupling: Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate) are effective for activating the carboxylic acid of Fmoc-D-Homoselenomethionine for amide bond formation. nih.gov A slight excess of the amino acid and coupling reagents is typically used to drive the reaction to completion. The coupling time may need to be optimized, but a standard 1-2 hour coupling is usually sufficient. Monitoring the coupling reaction using a qualitative test like the ninhydrin (B49086) test is recommended to ensure complete acylation of the free amine on the resin.

Deprotection: The Fmoc group is removed using a solution of 20% piperidine in a polar aprotic solvent like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone). nih.gov To prevent potential side reactions involving the selenium atom, such as oxidation or β-elimination (though less likely for homoselenomethionine than for selenocysteine), it is advisable to use freshly prepared, high-purity piperidine solutions and to keep the deprotection times as short as possible while ensuring complete Fmoc removal (typically 5-10 minutes). nih.gov The use of scavengers during the final TFA cleavage, such as ethanedithiol (EDT) or triisopropylsilane (B1312306) (TIS), is also important to protect the selenium moiety from alkylation by cationic species generated from other side-chain protecting groups. nih.gov

Table 3: Optimized Conditions for SPPS with Fmoc-D-Homoselenomethionine

StepReagent/SolventTypical ConditionsPurpose
CouplingFmoc-D-Homoselenomethionine, HATU/DIEA or DIC/Oxyma in DMF/NMP nih.gov3-5 eq. amino acid, 2.9 eq. HATU, 6 eq. DIEA; 1-2 hoursFormation of the peptide bond.
WashingDMF, DCMMultiple washes between stepsRemoval of excess reagents and by-products.
Fmoc Deprotection20% piperidine in DMF nih.gov2 x 5-10 minRemoval of the Nα-Fmoc protecting group.
Final CleavageTFA/TIS/H₂O/EDT (e.g., 92.5:2.5:2.5:2.5) nih.gov2-3 hoursCleavage from resin and removal of side-chain protecting groups.

Solution-Phase Synthesis Approaches for Fmoc-D-Homoselenomethionine

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable option, particularly for the large-scale production of short peptides or for the synthesis of complex peptide fragments. nii.ac.jpyoutube.com

The synthesis of Fmoc-D-Homoselenomethionine itself can be considered a solution-phase process. This would involve the stereoselective synthesis of the D-homoselenomethionine core as described in section 2.1, followed by the protection of the α-amino group with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions (e.g., in the presence of sodium bicarbonate or DIEA in a solvent like dioxane/water or DMF). nih.gov

Using Fmoc-D-Homoselenomethionine in a subsequent solution-phase peptide synthesis presents challenges, primarily related to the removal of the dibenzofulvene-piperidine adduct formed during the Fmoc deprotection step. youtube.comgoogle.com Unlike in SPPS where this byproduct is simply washed away, in solution-phase synthesis it must be separated from the desired peptide product, often requiring chromatography.

Modern approaches to solution-phase synthesis aim to circumvent these issues. One strategy involves the use of "tagged" Fmoc groups that allow for easier separation, or the use of alternative Nα-protecting groups that are more amenable to solution-phase workflows. Another approach is liquid-phase peptide synthesis, where the peptide is attached to a soluble polymer support, allowing for precipitation and filtration to purify the product after each step. Micro-flow reactors are also being developed for continuous solution-phase peptide synthesis, which can offer improved efficiency and control. nii.ac.jp

Incorporation of D Homoselenomethionine into Peptides and Proteins

Chemical Incorporation via Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of amino acids into a desired sequence. wikipedia.org The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a dominant strategy in modern SPPS. chempep.com Fmoc-D-Homoselenomethionine serves as the key building block for the direct, chemical incorporation of this unnatural amino acid.

The general SPPS cycle involves anchoring the C-terminal amino acid to an insoluble resin support, followed by repetitive cycles of Nα-Fmoc group deprotection (typically with a base like piperidine) and coupling of the next Fmoc-protected amino acid. wikipedia.orgbachem.com

Strategies for Site-Specific Incorporation of D-Homoamino Acids

The incorporation of D-amino acids, such as D-Homoselenomethionine, into a peptide chain using SPPS is a well-established strategy to generate peptides with enhanced proteolytic resistance and unique conformational properties. biosyn.comnih.gov The site-specificity is intrinsically controlled by the sequence in which the amino acid building blocks are added to the growing peptide chain on the solid support.

The process for incorporating Fmoc-D-Homoselenomethionine at a specific position is as follows:

Resin Preparation : The synthesis begins with a resin, often pre-loaded with the first C-terminal amino acid of the target sequence.

Deprotection : The Fmoc protecting group of the resin-bound amino acid is removed using a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF). pacific.edu

Coupling : Fmoc-D-Homoselenomethionine is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin. The activated carboxylic acid of Fmoc-D-Homoselenomethionine reacts with the free amine of the resin-bound peptide to form a new peptide bond. pacific.edu

Washing : Excess reagents and by-products are washed away, leaving the elongated peptide chain covalently attached to the resin. bachem.com

This deprotection-coupling-washing cycle is repeated for each subsequent amino acid until the full peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.gov This method ensures that D-Homoselenomethionine is inserted at the precise, predetermined location in the peptide sequence.

Challenges and Methodological Advances in Incorporating Large or Modified Unnatural Amino Acids

While SPPS is robust, the incorporation of large, structurally unique, or modified amino acids like D-Homoselenomethionine can present challenges that may reduce synthesis efficiency.

Key Challenges:

Steric Hindrance : The bulky side chain of homoselenomethionine can sterically hinder the coupling reaction, leading to incomplete or slower acylation compared to smaller amino acids like alanine (B10760859) or glycine (B1666218).

Aggregation : Peptide sequences containing multiple bulky or hydrophobic residues can aggregate on the solid support, making reactive sites inaccessible and impeding both deprotection and coupling steps.

Side Reactions : The selenide (B1212193) moiety in the homoselenomethionine side chain is susceptible to oxidation during synthesis and cleavage. This can lead to the formation of selenoxides, which can alter the properties of the final peptide.

Methodological Advances to Overcome Challenges: To address these issues, several methodological improvements have been developed:

Advanced Coupling Reagents : The use of highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can enhance coupling efficiency and reduce reaction times, even for sterically hindered amino acids.

Optimized Cleavage Cocktails : To prevent oxidation of the selenium atom, scavenger reagents such as ethanedithiol (EDT) or other reducing agents are often included in the final TFA cleavage cocktail. nih.gov

A computational tool, the Peptide Synthesis Score (PepSySco), has also been developed to predict the likelihood of successful synthesis based on the amino acid sequence, allowing for the proactive identification of potentially problematic sequences. nih.gov

Chemoenzymatic and Semi-Synthetic Strategies for Peptide and Protein Modification

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This approach can be particularly useful for incorporating D-Homoselenomethionine into larger peptides or proteins. One prominent strategy is Expressed Protein Ligation (EPL) , which involves the joining of a synthetic peptide with a recombinantly expressed protein.

A typical chemoenzymatic strategy for incorporating D-Homoselenomethionine would involve:

Chemical Synthesis of a Peptide Fragment : A peptide containing D-Homoselenomethionine is first synthesized via SPPS. This synthetic peptide is designed with a C-terminal thioester.

Recombinant Expression of a Protein Fragment : The remaining portion of the target protein is expressed in a host system (e.g., E. coli) as a fusion with an intein domain. This process generates a protein fragment with an N-terminal cysteine residue after intein cleavage.

Ligation : The synthetic peptide thioester and the recombinant protein fragment are mixed under specific reaction conditions. A native peptide bond is formed between the C-terminal thioester of the synthetic peptide and the N-terminal cysteine of the recombinant fragment, yielding the full-length protein containing D-Homoselenomethionine at the desired site.

This semi-synthetic approach leverages the strengths of both worlds: the ability of chemical synthesis to incorporate virtually any unnatural amino acid and the power of recombinant expression to produce large protein domains efficiently. nih.gov

Genetic Code Expansion for Site-Specific Incorporation of Selenomethionine (B1662878) Analogs

Genetic code expansion is a powerful in vivo technique that enables the site-specific incorporation of UAAs directly during protein translation. nih.gov This is achieved by engineering and introducing a new, orthogonal aminoacyl-tRNA synthetase/tRNA pair into a host organism. mdpi.com This pair functions independently of the host's endogenous machinery and is programmed to recognize a unique codon, typically a nonsense (stop) codon like UAG (amber), to encode the UAA. dtic.mil This technology has been successfully used to incorporate selenocysteine (B57510) analogs and a wide variety of other UAAs. nih.gov

Design and Engineering of Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

The core of genetic code expansion is the orthogonal pair, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). mdpi.comnih.gov For this pair to be "orthogonal," the engineered aaRS must not charge any of the host's endogenous tRNAs, and the engineered tRNA must not be recognized by any of the host's endogenous synthetases. nih.gov

The process of creating a pair for D-Homoselenomethionine would involve:

Choosing a Parent Pair : A suitable orthogonal pair is chosen, often from a different domain of life (e.g., a tyrosyl- or pyrrolysyl-tRNA synthetase/tRNA pair from an archaeon like Methanosarcina mazei for use in E. coli or yeast). researchgate.netacs.org

Engineering the Synthetase : The amino acid binding pocket of the chosen aaRS is mutated through directed evolution and rational design. Libraries of mutant synthetases are generated and screened to identify variants that can specifically recognize and activate D-Homoselenomethionine while discriminating against all canonical amino acids.

Adapting the tRNA : The anticodon of the orthogonal tRNA is mutated to recognize a codon that is either unused or rare in the host, such as the UAG amber stop codon. nih.gov

The successful engineering of such a pair creates a new channel for genetic information, allowing a specific codon to be repurposed for the incorporation of D-Homoselenomethionine.

ComponentRole in Genetic Code ExpansionKey Characteristics
Orthogonal aaRS Recognizes and activates the unnatural amino acid (D-Homoselenomethionine).Engineered active site for high specificity; Does not interact with endogenous tRNAs or amino acids. mdpi.com
Orthogonal tRNA Carries the unnatural amino acid to the ribosome.Modified anticodon to read a specific codon (e.g., UAG); Not recognized by endogenous synthetases. nih.gov
Repurposed Codon Signals the incorporation of the unnatural amino acid.Typically a stop codon (e.g., UAG) or a quadruplet codon. nih.gov
Host Organism Provides the translational machinery (ribosomes, factors).Common systems include E. coli and S. cerevisiae (yeast). researchgate.netnih.gov

Development and Application of In vitro and In vivo Systems (e.g., E. coli, Yeast) for Unnatural Amino Acid Integration

Once an orthogonal pair has been developed, it can be deployed in various expression systems to produce proteins containing the desired UAA.

In vivo Systems:

E. coli : As a prokaryotic host, E. coli is a widely used and well-understood system for UAA incorporation. The genes for the orthogonal aaRS and tRNA are introduced on a plasmid. The E. coli is then grown in a medium supplemented with D-Homoselenomethionine. When the target protein gene, which contains a UAG codon at the desired position, is expressed, the orthogonal pair hijacks the UAG codon to insert D-Homoselenomethionine, producing the full-length, modified protein. dtic.milacs.org

Saccharomyces cerevisiae (Yeast) : As a eukaryotic host, yeast offers the advantage of performing post-translational modifications that are absent in bacteria. The principles of UAA incorporation are similar to those in E. coli, but expressing bacterial-derived tRNAs efficiently in yeast can require specific promoters. researchgate.netnih.gov To improve efficiency, yeast strains deficient in nonsense-mediated mRNA decay can be used to prevent the degradation of mRNAs containing premature stop codons. nih.gov

In vitro Systems: Cell-free translation systems offer another platform for incorporating UAAs. In this setup, all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) are combined in a test tube. The orthogonal aaRS, tRNA, and D-Homoselenomethionine are added to the mixture along with the mRNA template for the target protein. This approach allows for high-throughput screening and the incorporation of amino acids that may be toxic to living cells. Recent advances have even made the consecutive incorporation of multiple D-amino acids possible in such systems. nih.gov

Structural and Conformational Impact of D Homoselenomethionine Incorporation on Biomolecules

Influence on Peptide Secondary Structure and Conformational Preferences (e.g., Alpha-Helicity, Beta-Sheet Content)

The substitution of a canonical L-amino acid with a D-amino acid, such as D-homoselenomethionine, is known to locally disrupt the regular secondary structures of peptides, namely α-helices and β-sheets. These structures are stabilized by a network of hydrogen bonds between the peptide backbone atoms, and their formation is highly dependent on the specific dihedral angles (phi and psi) adopted by the amino acid residues.

L-amino acids naturally favor right-handed α-helical conformations and participate in parallel or anti-parallel β-sheets. The introduction of a D-amino acid, with its inverted stereochemistry at the α-carbon, creates a local perturbation. A single D-amino acid can act as a "helix breaker" or introduce a kink in an α-helix. In the context of β-sheets, a D-amino acid can disrupt the regular pleated structure, potentially leading to a bulge or twist. However, in some cases, strategically placed D-amino acids can be used to induce specific turn structures or even stabilize left-handed helical conformations, which are not commonly observed with L-amino acids.

Studies on peptides containing selenomethionine (B1662878) have revealed that the selenium atom can participate in hydrogen bonding, which can influence local conformation. The replacement of the sulfur atom in methionine with the larger and more polarizable selenium atom in selenomethionine can lead to altered side-chain packing and electronic properties. Research on Ac-Sem-Phe-NH2, a model peptide containing selenomethionine, has shown that the selenomethionine side chain can stabilize an extended C5 backbone conformation through the formation of an inter-residue hydrogen bond. nih.govresearchgate.net While this research was conducted on an L-selenomethionine derivative, it highlights the potential for the selenoether to influence backbone conformation.

Table 1: Anticipated Effects of D-Homoselenomethionine on Secondary Structures

Secondary StructureExpected Impact of D-Homoselenomethionine IncorporationRationale
α-Helix Disruption, potential kinkingThe D-configuration is incompatible with the geometry of a right-handed α-helix.
β-Sheet Disruption of the regular pleated structure, potential for bulges or twistsThe inverted stereochemistry disrupts the hydrogen bonding pattern required for stable β-sheet formation.
Turns Potential to induce specific turn conformationsThe steric constraints of the D-amino acid can favor specific backbone dihedral angles that lead to turns.

Perturbations in Protein Tertiary and Quaternary Structures upon D-Amino Acid Substitution

The extent of this destabilization depends on several factors, including the location of the substitution. A D-amino acid on the protein surface might be better tolerated than one buried in the hydrophobic core. Similarly, substitution in a flexible loop region may have a less dramatic effect than in a rigid secondary structure element.

Quaternary structure, the arrangement of multiple protein subunits, can also be affected. The interfaces between protein subunits are often highly specific and involve complementary surfaces. The introduction of a D-amino acid at such an interface would likely disrupt the precise packing and interactions necessary for stable complex formation.

Analysis of Conformational Stability and Dynamics of Modified Peptides and Proteins

The incorporation of a D-amino acid generally leads to a decrease in the conformational stability of a protein. This can be quantified by measuring the change in the Gibbs free energy of folding (ΔG). A more positive ΔG indicates a less stable protein. The destabilization arises from the energetic penalty of accommodating the non-native stereoisomer within the L-amino acid environment.

The dynamics of the protein are also likely to be altered. The disruption of local packing and hydrogen bonding can lead to increased flexibility in the region of the D-amino acid substitution. This could manifest as an increase in the local root-mean-square fluctuations (RMSF) of the polypeptide chain. In some instances, this increased flexibility could be functionally relevant, while in others it could lead to misfolding and aggregation.

Stereochemical Implications of D-Configuration on Biomolecular Folding and Interaction Interfaces

The stereochemistry of amino acids is fundamental to the process of protein folding. The specific L-configuration of natural amino acids directs the polypeptide chain to fold into a unique and functional three-dimensional structure. The introduction of a D-amino acid introduces a significant stereochemical perturbation that the folding machinery of the cell and the inherent energetic landscape of the protein are not equipped to handle.

This has profound implications for biomolecular interactions. The binding of a protein to its substrate, another protein, or a nucleic acid is dependent on precise stereochemical complementarity. A D-amino acid at an interaction interface would alter the shape and chemical properties of the binding surface, likely leading to a significant reduction or complete loss of binding affinity. The side chain of the D-amino acid would be presented in a different orientation, potentially clashing with the binding partner or disrupting critical hydrogen bonds or hydrophobic interactions.

For example, if a key L-amino acid in an active site is replaced with its D-enantiomer, the substrate may no longer be able to bind in the correct orientation for catalysis to occur. Similarly, at a protein-protein interaction interface, the intricate network of contacts would be disrupted, preventing the formation of a stable complex.

Applications of D Homoselenomethionine in Structural Biology Research

Utilization in X-ray Crystallography for Phase Determination

X-ray crystallography is a high-resolution technique that provides a detailed three-dimensional map of a molecule's atomic structure. A significant challenge in this method, known as the "phase problem," is the loss of phase information during the collection of diffraction data. The incorporation of heavy atoms, such as selenium, is a key strategy to overcome this hurdle.

The presence of the selenium atom in D-Homoselenomethionine allows for the use of anomalous scattering techniques to solve the phase problem. When X-rays interact with electrons, they are scattered. The scattering from a heavy atom like selenium is sensitive to the wavelength of the incident X-rays, a phenomenon known as anomalous scattering. By collecting diffraction data at multiple wavelengths around the absorption edge of the selenium atom (Multi-wavelength Anomalous Diffraction or MAD) or at a single wavelength where the anomalous signal is strong (Single-wavelength Anomalous Diffraction or SAD), it is possible to determine the phases of the diffracted X-rays and thus reconstruct the electron density map of the protein.

The key advantages of using selenomethionine (B1662878) for SAD/MAD phasing are:

High Success Rate: The anomalous signal from selenium is generally strong and readily detectable, leading to a high success rate in phase determination.

Straightforward Labeling: For many recombinant protein expression systems, incorporating selenomethionine is a relatively straightforward process.

Minimal Structural Perturbation: The substitution of sulfur with selenium is isomorphous, meaning it generally does not significantly alter the protein's structure or function, ensuring that the determined structure is a faithful representation of the native protein.

The incorporation of D-Homoselenomethionine into recombinant proteins is typically achieved by expressing the protein in a host organism, such as Escherichia coli, that is auxotrophic for methionine. This means the organism cannot synthesize its own methionine and must obtain it from the growth medium. By providing a medium depleted of methionine but supplemented with D-Homoselenomethionine, the cellular machinery will incorporate the selenium analog into the newly synthesized proteins in place of methionine.

Several strategies have been developed to optimize the labeling process:

Methionine Pathway Inhibition: In host strains that are not naturally auxotrophic, specific inhibitors of methionine biosynthesis can be added to the growth medium to block the endogenous production of methionine, thereby forcing the incorporation of the supplied selenomethionine.

Controlled Induction: The expression of the target protein is induced after the cells have grown to a certain density in a minimal medium. The medium is then supplemented with D-Homoselenomethionine just before induction, maximizing the incorporation efficiency into the protein of interest.

Cell-Free Protein Synthesis: In vitro protein expression systems offer a high degree of control over the composition of the reaction mixture, allowing for the efficient and specific incorporation of selenomethionine analogs without the complexities of cellular metabolism.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to the static pictures obtained from X-ray crystallography. The incorporation of selenium can enhance the capabilities of NMR for studying proteins.

The naturally occurring selenium isotope, ⁷⁷Se, has a nuclear spin of 1/2, making it NMR-active. While its low natural abundance can be a limitation, proteins can be enriched with ⁷⁷Se-labeled D-Homoselenomethionine. The ⁷⁷Se nucleus can be used in a variety of NMR experiments to provide valuable structural information. For instance, correlations between the ⁷⁷Se nucleus and nearby protons (¹H) or carbons (¹³C) in the protein can help in the assignment of NMR signals, which is a critical step in determining the protein's three-dimensional structure in solution.

The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic environment. This sensitivity can be exploited to study conformational changes in proteins that occur upon ligand binding, protein-protein interactions, or changes in solution conditions. By monitoring the changes in the ⁷⁷Se NMR spectrum, researchers can gain insights into the dynamic processes that are crucial for a protein's biological function.

Potential Contributions to Cryo-Electron Microscopy (Cryo-EM) as a Heavy Atom Probe

Cryo-EM has revolutionized structural biology by allowing for the high-resolution structure determination of large and complex biomolecules that are often difficult to crystallize. While cryo-EM does not suffer from the phase problem in the same way as X-ray crystallography, the identification of specific residues and the initial model building can still be challenging, especially for lower-resolution maps.

The use of heavy atoms like selenium in D-Homoselenomethionine has the potential to serve as a valuable fiducial marker in cryo-EM maps. The high electron density of the selenium atom can create a distinct signal in the cryo-EM density map, aiding in the identification of methionine residues and helping to register the protein sequence to the density map. This can be particularly useful for de novo structure determination and for validating the accuracy of the final atomic model. While this application is still emerging, the principles that make selenium a powerful tool in other structural techniques suggest a promising future in the field of cryo-EM.

Biochemical and Biophysical Investigations of Fmoc D Homoselenomethionine Containing Biomolecules

Assessment of Proteolytic Resistance and Metabolic Stability of Modified Peptides

Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy. The introduction of D-amino acids is a well-established strategy to overcome this limitation. Proteases, being chiral enzymes, exhibit a high degree of stereospecificity and preferentially recognize and cleave peptide bonds between L-amino acids. Consequently, peptides containing D-amino acids, such as D-Homoselenomethionine, are expected to exhibit significantly enhanced resistance to proteolytic degradation. nih.govnih.gov This increased stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

The following table summarizes the expected relative proteolytic stability of a hypothetical peptide containing L-Homoselenomethionine versus its D-Homoselenomethionine counterpart in the presence of common proteases.

Peptide VariantExpected Relative Stability (Trypsin)Expected Relative Stability (Chymotrypsin)Expected Relative Stability (Elastase)
Peptide-L-HomoselenomethionineLowModerateModerate
Peptide-D-HomoselenomethionineHighHighHigh

Modulation of Receptor Binding Affinity and Ligand-Protein Interactions

The substitution of an L-amino acid with its D-enantiomer can profoundly impact the three-dimensional structure of a peptide and, consequently, its interaction with biological targets such as receptors. The altered stereochemistry at the α-carbon can lead to changes in the peptide backbone conformation and the orientation of the amino acid side chain. These structural perturbations can either enhance or diminish the binding affinity for a specific receptor.

For instance, in some cases, the D-amino acid may adopt a conformation that is more favorable for interaction with the receptor's binding pocket, leading to increased affinity and potency. Conversely, the altered geometry might disrupt critical hydrogen bonds or steric interactions, resulting in reduced binding. The impact of incorporating D-Homoselenomethionine on receptor binding would be target-dependent and would necessitate empirical evaluation for each specific ligand-receptor system. The selenium atom in the side chain could also introduce unique electronic and steric properties that influence these interactions.

The table below illustrates hypothetical changes in receptor binding affinity for a peptide upon substitution with D-Homoselenomethionine.

PeptideReceptor TargetHypothetical Change in Binding Affinity (Kd)
Native Peptide (L-amino acid)Receptor ABaseline
D-Homoselenomethionine PeptideReceptor APotentially Increased or Decreased
Native Peptide (L-amino acid)Receptor BBaseline
D-Homoselenomethionine PeptideReceptor BPotentially Increased or Decreased

Influence on Enzymatic Activity and Catalytic Mechanisms of Selenoprotein Analogs

Selenoproteins are a unique class of enzymes that contain selenocysteine (B57510) (Sec) at their active site. The selenium atom in Sec is crucial for the catalytic activity of these enzymes, which are often involved in redox reactions. Selenomethionine (B1662878) (SeMet), the selenium analog of methionine, can be nonspecifically incorporated into proteins in place of methionine, but it does not typically possess the same catalytic prowess as Sec.

Introducing D-Homoselenomethionine into a peptide that is a substrate or an inhibitor of a selenoprotein would likely have a significant impact on the enzymatic activity. If the peptide is a substrate, the D-amino acid would likely render it resistant to enzymatic modification due to the stereospecificity of the enzyme's active site. If the peptide is an inhibitor, the D-amino acid could alter its binding to the active site, potentially leading to a more potent or a less effective inhibitor.

The catalytic mechanism of selenoproteins relies on the unique redox properties of the selenol group of selenocysteine. researchgate.netresearchgate.net Replacing the catalytically active L-selenocysteine with a D-amino acid would almost certainly abolish or drastically reduce the enzymatic activity of a selenoprotein analog due to the precise stereochemical requirements of the active site for catalysis.

Advanced Biophysical Characterization Techniques

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Thermal Denaturation

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. The incorporation of a D-amino acid into a peptide can significantly alter its CD spectrum. Peptides composed entirely of D-amino acids will exhibit a CD spectrum that is an inverted mirror image of the corresponding L-peptide's spectrum. In a peptide containing a mixture of L- and D-amino acids, the CD spectrum will be a complex combination of the contributions from both chiral forms, often leading to a loss of defined secondary structure signals.

The N-terminal Fmoc group, with its aromatic fluorenyl moiety, also contributes to the CD spectrum, typically showing signals in the near-UV region. nih.gov The presence of the Fmoc group can influence the self-assembly of peptides, which in turn affects their secondary structure and CD signal.

Thermal denaturation studies using CD can provide information about the conformational stability of the peptide. By monitoring the change in the CD signal as a function of temperature, the melting temperature (Tm), which is the temperature at which half of the peptide is unfolded, can be determined. The incorporation of a D-amino acid can either increase or decrease the thermal stability of a peptide, depending on the specific sequence and structure.

Below is a table showing hypothetical CD spectral characteristics and melting temperatures for peptides with and without D-Homoselenomethionine.

PeptidePredominant Secondary Structure (from CD)Hypothetical Melting Temperature (Tm)
Fmoc-L-Homoselenomethionine Peptideα-helix / β-sheet55°C
Fmoc-D-Homoselenomethionine PeptideDisordered / Altered β-sheetPotentially altered (higher or lower)

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) for Oligomerization and Aggregation Studies

Dynamic light scattering (DLS) and analytical ultracentrifugation (AUC) are valuable techniques for studying the oligomerization and aggregation behavior of peptides in solution. The Fmoc group, due to its hydrophobicity and potential for π-π stacking interactions, can promote the self-assembly of peptides into larger aggregates, such as nanofibers and hydrogels.

DLS measures the hydrodynamic radius of particles in solution, providing information on the size distribution of monomers, oligomers, and larger aggregates. AUC, a more rigorous technique, can determine the sedimentation coefficient and molar mass of macromolecules, allowing for the characterization of different oligomeric species present in a sample.

The incorporation of a D-amino acid can influence the self-assembly process. The altered stereochemistry may disrupt the packing of peptide molecules, leading to changes in the size and morphology of the aggregates. These changes would be detectable by DLS as a shift in the hydrodynamic radius distribution and by AUC as a change in the sedimentation coefficient distribution.

Differential Scanning Calorimetry (DSC) for Thermal Stability and Unfolding Transitions

Differential scanning calorimetry (DSC) is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. For peptides and proteins, DSC can provide detailed information about their thermal stability and unfolding transitions. The technique measures the melting temperature (Tm) and the enthalpy of unfolding (ΔH), which are key parameters for characterizing conformational stability.

The following table presents hypothetical thermodynamic parameters obtained from DSC for a peptide and its D-amino acid-containing analog.

PeptideMelting Temperature (Tm)Enthalpy of Unfolding (ΔH)
Fmoc-L-Homoselenomethionine Peptide60°C150 kJ/mol
Fmoc-D-Homoselenomethionine PeptidePotentially altered (e.g., 50°C or 70°C)Potentially altered (e.g., 120 kJ/mol or 180 kJ/mol)

Fluorescence Spectroscopy for Probing Structural Changes and Binding Events

Fluorescence spectroscopy is a powerful technique to investigate the conformational dynamics and intermolecular interactions of biomolecules. The incorporation of a specific fluorescent probe or an amino acid with intrinsic fluorescence properties can provide insights into its local environment. In principle, if Fmoc-D-Homoselenomethionine were to be used in such studies, its selenomethionine component could potentially serve as a heavy-atom quencher for nearby fluorophores, or its unique properties might be exploited in other ways. However, no published studies were found that utilize Fmoc-D-Homoselenomethionine for these purposes. Therefore, no data on its application in monitoring protein folding, conformational changes upon ligand binding, or protein-protein interactions via fluorescence is available.

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) for Molecular Weight and Aggregation Analysis

SEC-MALLS is a robust method for the absolute determination of molecular weight and the characterization of the oligomeric state and aggregation of macromolecules in solution. It separates molecules based on their hydrodynamic size and then uses light scattering to measure their molar mass accurately, independent of their shape or elution profile. While this technique is widely used for peptides and proteins, no research articles were identified that specifically report the use of SEC-MALLS to analyze biomolecules containing Fmoc-D-Homoselenomethionine. Consequently, there are no research findings or data tables to present regarding its impact on the molecular weight or aggregation state of peptides or proteins.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Selenomethionine (B1662878) Analogs with Enhanced Properties

The development of novel selenomethionine analogs, including Fmoc-D-Homoselenomethionine, is a burgeoning area of research. Scientists are exploring the synthesis of such analogs to fine-tune the properties of peptides and proteins. cam.ac.uk The replacement of sulfur with selenium in methionine already offers unique advantages, such as improved phasing in X-ray crystallography and altered redox properties. The "homo" version of selenomethionine, with its extended side chain, could lead to peptides with altered folding kinetics and thermodynamic stability.

Future research will likely focus on synthesizing a diverse library of such analogs with varying side-chain lengths and stereochemistry. The D-enantiomer, in particular, is of interest for developing peptides with enhanced stability against proteases, a crucial attribute for therapeutic applications. peptide.com The combination of the heavy selenium atom, the D-configuration, and the extended "homo" backbone presents a unique triad (B1167595) of features that could be exploited to create peptides with novel biological activities.

Integration into Advanced Protein Engineering and De Novo Protein Design Strategies

The field of protein engineering is constantly seeking new tools to design proteins with novel functions. The incorporation of non-canonical amino acids like Fmoc-D-Homoselenomethionine is a powerful strategy in this endeavor. In de novo protein design, where proteins are created from scratch, the unique properties of such amino acids can be leveraged to build entirely new protein folds and functions. nih.govnih.govbiorxiv.org

Table 1: Potential Applications of Fmoc-D-Homoselenomethionine in Protein Engineering

Application Area Potential Advantage of Fmoc-D-Homoselenomethionine
X-ray Crystallography The heavy selenium atom can aid in solving the phase problem.
NMR Spectroscopy The selenium atom can be used as a spectroscopic probe to study protein structure and dynamics.
Peptide Therapeutics The D-configuration enhances resistance to proteolysis, increasing in vivo half-life. peptide.com
***De Novo* Protein Design** The unique stereochemistry and side-chain length can be used to create novel protein folds and functions. nih.govnih.gov
Enzyme Engineering The redox properties of selenium could be harnessed to create novel catalytic sites.

Exploration in Synthetic Biology for Novel Biocatalytic or Biosensing Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. The introduction of selenomethionine analogs into the genetic code of organisms is an active area of research. While the direct incorporation of Fmoc-D-Homoselenomethionine into proteins in vivo is complex, peptides synthesized with this amino acid can be used to create novel biocatalytic and biosensing platforms.

For instance, peptides containing D-Homoselenomethionine could be designed to bind specific metal ions or small molecules with high affinity and selectivity, forming the basis of novel biosensors. The selenium atom's unique reactivity could also be exploited to develop new types of biocatalysts with activities not found in nature. Future work may involve the development of orthogonal translation systems capable of incorporating such non-canonical amino acids directly into proteins in living cells, vastly expanding the chemical repertoire of the proteome.

Potential in the Design of Bio-Inspired Materials with Tailored Structural Features

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bio-inspired materials science. mdpi.commpg.de The incorporation of Fmoc-D-Homoselenomethionine into self-assembling peptide sequences could lead to the formation of novel biomaterials with unique properties. The Fmoc group itself is known to drive the self-assembly of short peptides into hydrogels and other nanostructures. mdpi.com

The D-amino acid can influence the chirality and packing of the self-assembled structures, leading to materials with tailored mechanical, optical, or biological properties. The selenium atom could impart redox-responsiveness to the material, allowing for the controlled release of encapsulated drugs or the dynamic modulation of the material's properties in response to external stimuli. Future research is expected to explore the use of peptides containing Fmoc-D-Homoselenomethionine to create injectable hydrogels for tissue engineering, responsive coatings for medical devices, and novel platforms for controlled delivery systems. mdpi.com

Q & A

Q. How to structure a research abstract on this compound for maximum impact?

  • Methodological Answer : Begin with the unresolved scientific problem (e.g., selenium's role in redox catalysis). Summarize methods (e.g., SPPS, computational modeling), highlight key data (e.g., 85% yield, Kᵢ = 2.3 µM), and conclude with broader implications (e.g., therapeutic potential in oxidative stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.